molecular formula C15H23ClN2OS B2489985 1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-chloropropan-1-one CAS No. 2411289-29-5

1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-chloropropan-1-one

Cat. No. B2489985
CAS RN: 2411289-29-5
M. Wt: 314.87
InChI Key: NDWPUOBQEWWNAK-UHFFFAOYSA-N
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Description

Compounds with thiazole and sulfonamide groups are known to have antibacterial activity . For example, Sodium (4-tert-butyl-1,3-thiazol-2-yl)acetate is a compound that has been used in early discovery research .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, empirical formula, form, etc. For example, Sodium (4-tert-butyl-1,3-thiazol-2-yl)acetate has a molecular weight of 221.25 and an empirical formula of C9H12NNaO2S .

Safety and Hazards

The safety and hazards of a compound depend on its properties. For instance, BTTAA, a similar compound, is classified as self-reactive and has certain hazard statements associated with it .

Future Directions

The future directions in the study of such compounds could involve further investigation into their antibacterial and anticancer properties. The development of hybrid antimicrobials that combine the effect of two or more agents represents a promising antibacterial therapeutic strategy .

properties

IUPAC Name

1-[2-(4-tert-butyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-chloropropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2OS/c1-10(16)14(19)18-8-6-5-7-11(18)13-17-12(9-20-13)15(2,3)4/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWPUOBQEWWNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1C2=NC(=CS2)C(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-chloropropan-1-one

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